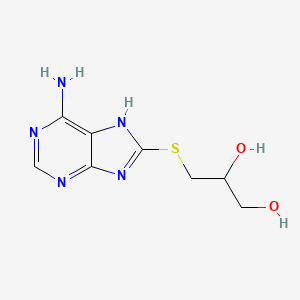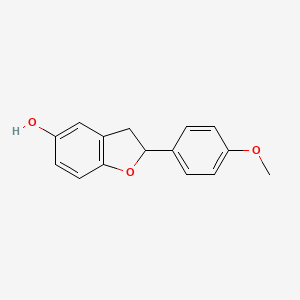
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-: is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are a class of heterocyclic compounds that are widely distributed in nature and have significant pharmacological properties. These compounds are found in various plants and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for industrial use.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential therapeutic effects. Its anti-tumor, antibacterial, and anti-viral properties make it a candidate for further investigation in the treatment of various diseases .
Medicine: In medicine, benzofuran derivatives, including 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-, are explored for their potential as therapeutic agents. Their diverse biological activities suggest they could be developed into drugs for treating infections, cancer, and other conditions .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and biological activity make it valuable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial and anti-viral effects may result from the disruption of microbial cell membranes or the inhibition of viral replication .
Comparación Con Compuestos Similares
Benzothiophene derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-cancer properties.
Other benzofuran derivatives: Compounds like 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-benzofuranol have similar structures and biological activities.
Uniqueness: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
825634-84-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H14O3/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-8,15-16H,9H2,1H3 |
Clave InChI |
HAKNZZCPMMZJOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
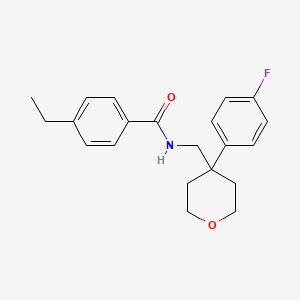

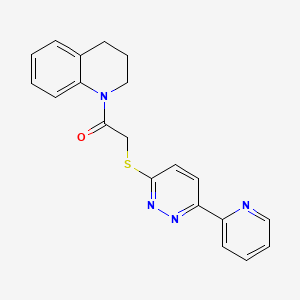
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
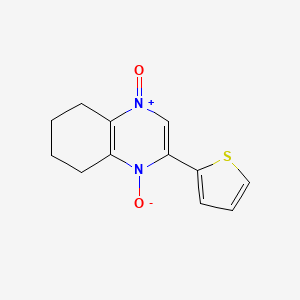
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
